Benzenemethanamine, 2-chloro-N-methyl-

Catalog No.
S703272
CAS No.
94-64-4
M.F
C8H10ClN
M. Wt
155.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenemethanamine, 2-chloro-N-methyl-

CAS Number

94-64-4

Product Name

Benzenemethanamine, 2-chloro-N-methyl-

IUPAC Name

1-(2-chlorophenyl)-N-methylmethanamine

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

InChI

InChI=1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3

InChI Key

DIWGZVQKFSFNLH-UHFFFAOYSA-N

SMILES

CNCC1=CC=CC=C1Cl

Canonical SMILES

CNCC1=CC=CC=C1Cl

The exact mass of the compound Benzenemethanamine, 2-chloro-N-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzenemethanamine, 2-chloro-N-methyl- (CAS 94-64-4) is a halogenated secondary benzylamine widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands. Characterized by an ortho-substituted chlorine atom and an N-methyl group, this compound offers a specific combination of steric hindrance and modulated basicity compared to unsubstituted benzylamines. As a liquid precursor with a boiling point of 225-226 °C, it provides favorable handling characteristics for industrial scale-up. Procurement of this specific compound is typically driven by the need to incorporate the 2-chlorobenzyl pharmacophore directly into tertiary amine scaffolds without the over-alkylation risks associated with primary amine analogs .

Substituting Benzenemethanamine, 2-chloro-N-methyl- with its unsubstituted counterpart (N-methylbenzylamine) or its primary amine analog (2-chlorobenzylamine) fundamentally alters both process chemistry and final product performance. The ortho-chloro group exerts significant steric bulk and an electron-withdrawing effect, which lowers the amine's pKa and alters its nucleophilicity during cross-coupling or amidation reactions. Replacing it with a para-chloro isomer removes this ortho-steric effect, which is often critical for locking molecular conformations or blocking metabolic degradation pathways in active pharmaceutical ingredients (APIs). Furthermore, attempting to use the primary amine (2-chlorobenzylamine) requires additional, yield-reducing methylation steps that complicate downstream purification and increase overall manufacturing costs .

Basicity Modulation for API Optimization vs. N-Methylbenzylamine

The electron-withdrawing nature of the ortho-chloro substituent significantly impacts the basicity of the secondary amine. Benzenemethanamine, 2-chloro-N-methyl- exhibits a predicted pKa of approximately 9.01, whereas the unsubstituted analog, N-methylbenzylamine, has a pKa of approximately 9.6. This reduction in basicity is a critical design feature in medicinal chemistry, as it translates to the final tertiary amine products.

Evidence DimensionAmine pKa
Target Compound Data~9.01
Comparator Or Baseline~9.6 (N-methylbenzylamine)
Quantified Difference~0.6 pKa units lower
ConditionsStandard predictive physicochemical modeling

Procuring the ortho-chloro derivative allows chemists to intentionally lower the basicity of downstream APIs, which can improve membrane permeability and reduce off-target liabilities such as hERG channel inhibition.

Nucleophilicity and Steric Impact in Oxidative C-H Amination

The steric hindrance introduced by the ortho-chloro group directly influences the compound's performance as a nucleophile in cross-coupling reactions. In the copper-catalyzed direct oxidative C-H amination of benzoxazoles, N-methyl-2-chlorobenzylamine achieved a 57% isolated yield, compared to a 65% yield for the less hindered N-methylbenzylamine under identical conditions [1]. This quantifies the steric penalty of the ortho-substitution while demonstrating its viability in advanced C-N bond formation methodologies.

Evidence DimensionIsolated yield in Cu-catalyzed C-H amination
Target Compound Data57% yield
Comparator Or Baseline65% yield (N-methylbenzylamine)
Quantified Difference8% lower yield due to ortho-steric hindrance
ConditionsCu-catalyzed oxidative amination with benzoxazole at 70 °C

This data allows process chemists to accurately forecast reaction efficiencies and adjust catalyst loadings when transitioning from unsubstituted model systems to the target 2-chlorobenzyl scaffold.

Thermal Stability and Volatility for Bulk Handling

The incorporation of the heavy chlorine atom significantly alters the thermal properties of the amine. Benzenemethanamine, 2-chloro-N-methyl- has a boiling point of 225-226 °C, which is substantially higher than the 184-189 °C boiling point of N-methylbenzylamine . This reduced volatility is highly advantageous during bulk storage, transfer, and high-temperature reactions.

Evidence DimensionBoiling Point
Target Compound Data225-226 °C
Comparator Or Baseline184-189 °C (N-methylbenzylamine)
Quantified Difference~40 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Procuring a higher-boiling precursor minimizes evaporative losses and reduces inhalation exposure risks during industrial-scale manufacturing.

Alkylation Selectivity vs. Primary Amine Analogs

Procuring the pre-methylated secondary amine (Benzenemethanamine, 2-chloro-N-methyl-) bypasses the selectivity issues inherent to primary amines. When 2-chlorobenzylamine is subjected to direct alkylation, it typically yields a mixture of secondary and tertiary amines, requiring complex purification. By starting with the N-methylated precursor, chemists achieve 100% selectivity for the desired N-methyl tertiary amine scaffold in a single substitution step[1].

Evidence DimensionSelectivity for tertiary amine formation
Target Compound Data100% selectivity (single alkylation)
Comparator Or BaselineMixed secondary/tertiary products (2-chlorobenzylamine)
Quantified DifferenceElimination of over-alkylation byproducts
ConditionsStandard nucleophilic substitution (SN2) conditions

Utilizing the pre-methylated secondary amine streamlines synthetic routes, improves overall atom economy, and reduces the cost of downstream chromatographic purification.

Synthesis of Conformationally Restricted APIs

The ortho-chloro group provides essential steric bulk that restricts bond rotation, making this compound the precise precursor for designing kinase inhibitors or CNS agents where a specific binding conformation is required to minimize off-target effects [1].

Development of Lipophilic Tertiary Amines

Because the ortho-chloro substitution lowers the inherent pKa of the amine, it is the targeted building block when formulating APIs that require reduced basicity to enhance blood-brain barrier penetration or mitigate hERG toxicity[1].

Advanced C-H Amination Protocols

Its proven compatibility with copper-catalyzed oxidative C-H amination makes it an effective reagent for directly functionalizing heterocycles (like benzoxazoles) in late-stage drug discovery, despite its steric hindrance [1].

Scalable Industrial Manufacturing

The high boiling point (225-226 °C) and liquid state at room temperature make it highly suitable for large-scale continuous flow or batch processing, where minimizing volatile emissions is a priority [1].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

94-64-4

Wikipedia

2-Chloro-N-methylbenzylamine
N-(2-Chlorobenzyl)-N-methylamine

General Manufacturing Information

Benzenemethanamine, 2-chloro-N-methyl-: INACTIVE

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